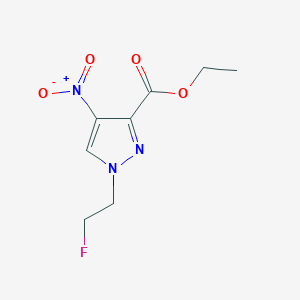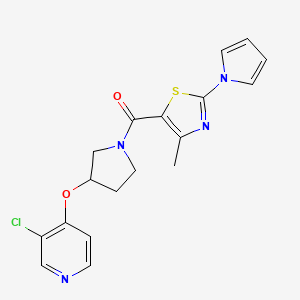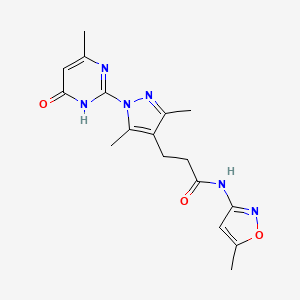
(E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The molecular structure of compounds related to (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has been a subject of research, focusing on their chemical properties and stability. For instance, a study by Butcher et al. (2007) examined a related molecule, analyzing its structural elements and crystal packing, stabilized by intermolecular hydrogen bonding (Butcher et al., 2007).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of quinazolinone derivatives, which share structural similarities with the compound . Research by Farag et al. (2012) and Desai et al. (2007) involves the synthesis of novel quinazolinone derivatives, highlighting their potential applications in various fields (Farag et al., 2012); (Desai et al., 2007).
Biological Applications
The biological applications of compounds similar to (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored in various studies. For instance, Dhokale et al. (2019) investigated the antibacterial activity of urea and thiourea analogues, demonstrating their potential in medical research (Dhokale et al., 2019). Additionally, Kurt et al. (2015) synthesized coumarylthiazole derivatives containing urea groups and evaluated their anticholinesterase activities, suggesting their relevance in neurological research (Kurt et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chloroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chloroaniline", "urea" ], "Reaction": [ "Step 1: To a solution of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.2 mmol) in ethanol (10 mL), add 3-chloroaniline (0.5 g, 4.2 mmol) and a suitable catalyst (e.g. triethylamine).", "Step 2: Heat the reaction mixture under reflux for 4-6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum.", "Step 5: To a solution of the obtained product in ethanol (10 mL), add urea (0.4 g, 6.7 mmol).", "Step 6: Heat the reaction mixture under reflux for 2-3 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry under vacuum.", "Step 9: Recrystallize the obtained product from a suitable solvent (e.g. ethanol) to obtain (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea as a pure compound." ] } | |
CAS RN |
941941-65-7 |
Product Name |
(E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C20H15ClN4O3 |
Molecular Weight |
394.82 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15ClN4O3/c21-13-5-3-6-14(11-13)22-19(26)24-18-16-8-1-2-9-17(16)23-20(27)25(18)12-15-7-4-10-28-15/h1-11H,12H2,(H2,22,24,26) |
InChI Key |
ZQTHXMBSKDJEDX-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2804926.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2804928.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)
![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)
